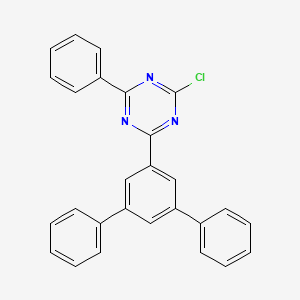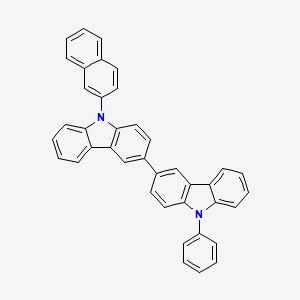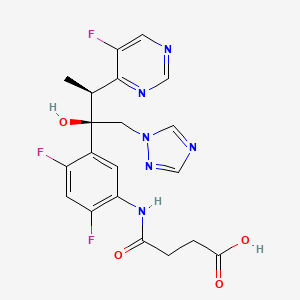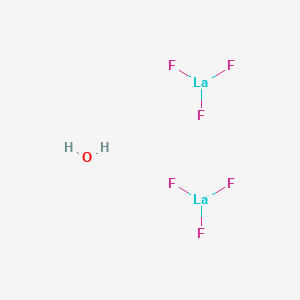
MeOSuc-Ala-Phe-Lys-AMC
説明
MeOSuc-Ala-Phe-Lys-AMC (MeOSuc-AFK-AMC) is a highly sensitive fluorogenic substrate for plasmin . It is a compound that has a destabilizing effect on the vascular wall due to its ability to inhibit proteolytic activity . It also has an anti-angiogenic effect .
Molecular Structure Analysis
The molecular formula of this compound is C₃₃H₄₁N₅O₈ . The molecular weight is 635.72 g/mol . The structure of the compound can be represented by the SMILES string: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O .Physical And Chemical Properties Analysis
The compound is soluble in DMSO . It is recommended to be stored at -20°C .科学的研究の応用
プラスミンの基質
“MeOSuc-Ala-Phe-Lys-AMC”は、血栓のフィブリン分解に関与する重要な酵素であるプラスミンに対する高感度蛍光基質として機能します。 基質として、プラスミンのタンパク質分解活性の動力学とメカニズムを研究するのに役立ちます。これは、血栓症と止血を理解するために不可欠です .
血管生物学研究
この化合物は、タンパク質分解活性を阻害する能力により、血管壁を不安定化させる効果があります。 これは、血管の安定性と透過性を調節するプロセスを理解するために研究で使用されます。これらのプロセスは、浮腫や出血などの病状における重要な要因です .
抗血管新生効果
“this compound”は、血管新生因子のレベルを低下させることで、抗血管新生効果を示します。 この用途は、血管新生を制御することで腫瘍の増殖と転移に影響を与えることができる癌研究において重要です .
プロテアーゼ活性調節
この化合物は、プロテアーゼ活性の調節を研究するために使用されます。プロテアーゼは多くの生物学的プロセスにおいて重要な役割を果たしており、その調節異常はさまざまな疾患に関連しています。 “this compound”がプロテアーゼ活性にどのように影響するかを理解することは、疾患メカニズムに関する知見につながる可能性があります .
クロマトグラフィーアプリケーション
クロマトグラフィーでは、 “this compound”は、分離技術の効率をテストしたり、機器を較正するために使用できます。 その特性により、クロマトグラフィー分析における標準またはコントロールとして使用できます .
質量分析アプリケーション
質量分析は、タンパク質やペプチドの分析に依存しています。 “this compound”は、質量分析中のサンプル調製または操作に利用して、正確な測定と分析を確保できます .
作用機序
Target of Action
The primary target of MeOSuc-Ala-Phe-Lys-AMC is plasmin , a protease that specifically degrades fibrin gels . Plasmin plays a crucial role in the fibrinolytic system, which is responsible for the breakdown of blood clots.
Mode of Action
this compound acts as a highly sensitive fluorogenic substrate for plasmin . When plasmin cleaves this substrate, it results in a fluorescent product that can be detected and measured. This fluorescence is used to quantify the activity of plasmin, with an excitation wavelength (λExc) of 380 nm and an emission wavelength (λ
生化学分析
Biochemical Properties
MeOSuc-Ala-Phe-Lys-AMC interacts with the enzyme plasmin . Plasmin is a protease that specifically degrades fibrin gels and is an important component of the fibrinolytic system . The interaction between this compound and plasmin is crucial for its role in these biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for plasmin . By interacting with plasmin, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with plasmin . This includes binding interactions with the enzyme, which can lead to enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the fibrinolytic system, a metabolic pathway where it interacts with the enzyme plasmin . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with plasmin . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are determined by its interactions with plasmin . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N5O8.C2HF3O2/c1-20-17-30(41)46-27-19-23(12-13-24(20)27)36-32(43)25(11-7-8-16-34)37-33(44)26(18-22-9-5-4-6-10-22)38-31(42)21(2)35-28(39)14-15-29(40)45-3;3-2(4,5)1(6)7/h4-6,9-10,12-13,17,19,21,25-26H,7-8,11,14-16,18,34H2,1-3H3,(H,35,39)(H,36,43)(H,37,44)(H,38,42);(H,6,7)/t21-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPPXHKRTNSBBE-UBAACIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42F3N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


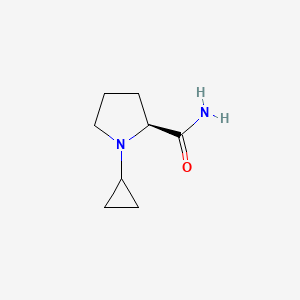


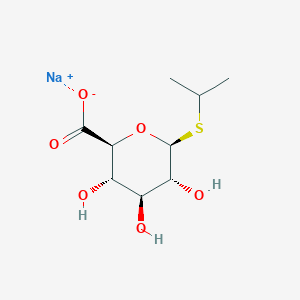



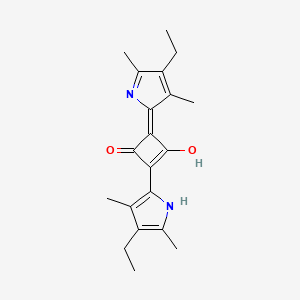

![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
